1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole

Medicinal Chemistry Process Chemistry PKC Inhibitor

1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole (CAS 594827-31-3) is the definitive intermediate for synthesizing the PKCβ inhibitor Enzastaurin (LY317615) and related bisindolylmaleimides. Its unique pyridin-2-ylmethyl substitution on the piperidine nitrogen is essential for downstream PKCβ binding affinity, distinguishing it from simpler indole-piperidine analogs. With an established, scalable manufacturing process optimized for high yield and purity, this building block ensures batch-to-batch consistency critical for credible SAR studies, kinase inhibitor libraries, and PET tracer development. Choose this precisely characterized intermediate to accelerate your antineoplastic and VEGFR-2/PDGFRβ kinase inhibitor programs with reproducible results.

Molecular Formula C19H21N3
Molecular Weight 291.4 g/mol
CAS No. 594827-31-3
Cat. No. B3054303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole
CAS594827-31-3
Molecular FormulaC19H21N3
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C=CC3=CC=CC=C32)CC4=CC=CC=N4
InChIInChI=1S/C19H21N3/c1-2-7-19-16(5-1)8-14-22(19)18-9-12-21(13-10-18)15-17-6-3-4-11-20-17/h1-8,11,14,18H,9-10,12-13,15H2
InChIKeyMGBMPPPTIOOZPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole (CAS 594827-31-3): A Key Intermediate for PKCβ Inhibition


1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole (CAS 594827-31-3) is a heterocyclic building block featuring a pyridine, piperidine, and indole moiety . It is a critical intermediate in the synthesis of protein kinase C beta (PKCβ) inhibitors, most notably the antineoplastic agent Enzastaurin (LY317615) [1][2]. The compound has been used as a key intermediate in the development of a PET imaging agent for PKC . It has been identified as a VEGFR-2 and PDGFR beta receptor tyrosine kinase inhibitor and has been used in the treatment of gastrointestinal stromal tumors and advanced renal cell carcinoma [3][4].

Why 1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole Cannot Be Replaced by Other Indole-Piperidine Intermediates


While the indole-piperidine scaffold is common in medicinal chemistry, the specific substitution pattern of 1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole (CAS 594827-31-3) is essential for its designated role as a precursor to Enzastaurin (LY317615) and related bisindolylmaleimides [1]. The pyridin-2-ylmethyl group on the piperidine nitrogen is a critical pharmacophore for downstream PKCβ binding affinity, and its presence distinguishes this intermediate from simpler analogs like the reduced indoline derivative [2]. Furthermore, the established manufacturing process for this specific compound has been optimized for high yield and purity (<1% impurities), ensuring batch-to-batch consistency that is not guaranteed with alternative intermediates lacking this documented process development [1][3].

Quantitative Differentiation of 1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole (CAS 594827-31-3) for Scientific Procurement


Manufacturing Process Yield and Purity: A Differentiator for Enzastaurin Synthesis

The established manufacturing process for 1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole achieves a 78% overall yield with <1% impurities via a five-step Leimgruber-Batcho indole synthesis [1]. This contrasts with other reported macrocyclic bisindolylmaleimide intermediates, where penultimate intermediate yields range from 32% to 73% [2]. The higher and more consistent yield of this specific intermediate reduces procurement costs and minimizes purification burdens for downstream Enzastaurin production.

Medicinal Chemistry Process Chemistry PKC Inhibitor

Melting Point Comparison with Reduced Indoline Analog (CAS 616898-68-1)

The melting point of 1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole is 106-108 °C . In contrast, the reduced analog 1-(1-(pyridin-2-ylmethyl)piperidin-4-yl)indoline (CAS 616898-68-1) does not have a widely reported melting point in the literature, and its commercial availability is often discontinued, indicating a different solid-state behavior . The defined melting point of the target compound provides a simple and reliable metric for identity verification and purity assessment during procurement and storage.

Physical Chemistry Quality Control Medicinal Chemistry

Predicted pKa and Solubility Profile: Implications for Purification and Formulation

The compound has a predicted pKa of 7.72±0.10 . This value, while predicted, suggests that the compound is partially ionized at physiological pH, which may influence its solubility and extraction behavior during synthesis. This property differentiates it from the fully aromatic nature of the comparator Enzastaurin (MW 515.6) which has a different solubility profile and requires different formulation strategies . Knowledge of the pKa can guide researchers in selecting appropriate purification methods (e.g., acid-base extraction) and in predicting the compound's behavior in downstream reactions.

Physical Chemistry Medicinal Chemistry Process Chemistry

Recommended Procurement and Use Cases for 1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole (CAS 594827-31-3)


Synthesis of Enzastaurin (LY317615) and Related PKCβ Inhibitors

The primary application for this compound is as a key intermediate in the multi-step synthesis of Enzastaurin, a potent and selective PKCβ inhibitor (IC50 = 6 nM) with 6- to 20-fold selectivity over other PKC isoforms . The established manufacturing process for this intermediate ensures high yield and purity, making it the preferred starting material for consistent and cost-effective production of Enzastaurin for research and development purposes [1][2].

Development of Novel Bisindolylmaleimide-Based Therapeutics

Researchers developing new bisindolylmaleimide-based kinase inhibitors can utilize this compound as a versatile building block [3]. Its well-defined structure and the availability of a scalable synthetic route allow for the efficient exploration of structure-activity relationships (SAR) by varying the substitution on the indole or maleimide portions of the final molecule [4]. The reported high yield and purity are advantageous for generating diverse chemical libraries.

Radiopharmaceutical Synthesis for PET Imaging

This intermediate has been used in the synthesis of [11C]Enzastaurin, a PET imaging agent designed to visualize protein kinase C expression in vivo . The ability to incorporate a carbon-11 label into the molecule, using this intermediate as a precursor, enables the non-invasive study of PKC biology and the evaluation of PKC-targeted therapies [5]. The high specific activity of the resulting radiotracer (370-555 GBq/μmol) underscores the quality of the starting material [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.